molecular formula C13H6F4O2 B6364931 5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1178015-40-1

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6364931
CAS No.: 1178015-40-1
M. Wt: 270.18 g/mol
InChI Key: HWZRMIYGQOOQRC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid is a synthetic organic compound with the molecular formula C13H6F4O2. It is characterized by the presence of fluorine atoms on both the benzoic acid and phenyl rings, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer . The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both fluorinated benzoic acid and phenyl rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-6-1-2-8(9(3-6)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZRMIYGQOOQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681254
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178015-40-1
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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